molecular formula C16H12O4 B155450 Pallidiflorin CAS No. 133086-79-0

Pallidiflorin

Cat. No.: B155450
CAS No.: 133086-79-0
M. Wt: 268.26 g/mol
InChI Key: YCUNGEJJOMKCGZ-UHFFFAOYSA-N
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Description

Pallidiflorin is a naturally occurring isoflavonoid compound, specifically known as 5-hydroxy-4’-methoxyisoflavone. It is derived from the plant Glycyrrhiza pallidiflora Maxim, which is a species of licorice. Isoflavonoids are a class of flavonoids that have a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pallidiflorin can be synthesized through various chemical reactions involving the modification of its parent isoflavonoid structure. One common method involves the sulfonation of 5-hydroxy-4’-methoxyisoflavone to improve its water solubility and biological activity. This process typically involves the reaction of the parent compound with sulfonating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the rhizomes of Glycyrrhiza pallidiflora Maxim. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The industrial methods aim to maximize yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pallidiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted isoflavonoid derivatives .

Scientific Research Applications

Pallidiflorin has a wide range of scientific research applications:

Mechanism of Action

Pallidiflorin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Pallidiflorin: this compound is unique due to its specific structural modifications, such as the presence of a methoxy group at the 4’ position and a hydroxyl group at the 5 position. These modifications enhance its water solubility and biological activity compared to other isoflavonoids .

Properties

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)12-9-20-14-4-2-3-13(17)15(14)16(12)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUNGEJJOMKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC(=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157945
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133086-79-0
Record name Pallidiflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133086790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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